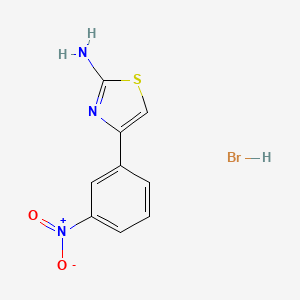
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used research tool in the field of pharmacology and has been extensively studied for its biochemical and physiological effects.
作用机制
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 is a selective β2-adrenergic receptor antagonist. It works by binding to the β2-adrenergic receptor and blocking the action of epinephrine and norepinephrine, which are the natural ligands for this receptor. This results in a decrease in the activity of the receptor and a reduction in the physiological responses that are mediated by this receptor.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have numerous biochemical and physiological effects. For example, it has been shown to decrease heart rate and contractility, reduce airway smooth muscle contraction, and decrease glucose uptake in skeletal muscle. These effects are consistent with the known functions of the β2-adrenergic receptor.
实验室实验的优点和局限性
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 has several advantages as a research tool. It is highly selective for the β2-adrenergic receptor, which allows for specific investigation of this receptor's function. It is also relatively easy to synthesize and has a long half-life, which makes it useful for in vivo studies. However, there are also some limitations to its use. For example, it is not completely selective for the β2-adrenergic receptor and can also bind to other receptors. It is also not suitable for use in human studies due to its potential side effects.
未来方向
There are several future directions for research on 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551. One area of interest is the role of the β2-adrenergic receptor in cancer. Recent studies have suggested that this receptor may play a role in the progression of certain types of cancer, and this compound 118,551 could be a useful tool for investigating this further. Another area of interest is the development of new β2-adrenergic receptor antagonists with improved selectivity and potency. Finally, there is potential for the use of this compound 118,551 in the development of new treatments for conditions such as asthma, heart failure, and diabetes.
合成方法
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 can be synthesized using a two-step process. In the first step, 2-methyl-1H-benzimidazole is reacted with 4-isopropylphenol to form 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. In the second step, the product from the first step is reacted with thionyl chloride to form the final product, this compound 118,551.
科学研究应用
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 is primarily used as a research tool to study the β2-adrenergic receptor. It has been used in numerous studies to investigate the role of this receptor in various physiological and pathological conditions. For example, this compound 118,551 has been used to study the effects of β2-adrenergic receptor activation on heart function, airway smooth muscle contraction, and glucose metabolism.
属性
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)16-8-10-18(11-9-16)24-13-17(23)12-22-15(3)21-19-6-4-5-7-20(19)22/h4-11,14,17,23H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVURBSSYSNSYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)
![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)

![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)
![N-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4962248.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)